REACTION_CXSMILES
|
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[NH2:18].S(=O)(=O)(O)O.[CH:24]([C:26]([CH3:28])=O)=[CH2:25]>CN(C)C=O>[CH3:25][C:24]1[C:26]([CH3:28])=[N:18][C:3]2[CH:4]=[CH:5][C:6]3[C:7](=[O:17])[C:8]4[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:14](=[O:16])[C:15]=3[C:2]=2[N:1]=1
|
Name
|
|
Quantity
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1.19 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)N
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Name
|
|
Quantity
|
0.36 g
|
Type
|
reactant
|
Smiles
|
C(=C)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After mixing
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Type
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CUSTOM
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Details
|
the reacted mixture is transferred into icy water (200 mL) for precipitation
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Type
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CUSTOM
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Details
|
The precipitate is collected
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Type
|
CUSTOM
|
Details
|
recrystallized by hot alcohol
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=2C=CC3=C(C2N1)C(C1=CC=CC=C1C3=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |